molecular formula C19H19NO3 B2811010 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide CAS No. 1421466-59-2

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide

Cat. No.: B2811010
CAS No.: 1421466-59-2
M. Wt: 309.365
InChI Key: DNAUNCVPRYGWFC-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide is a synthetic organic compound of interest in medicinal chemistry and chemical biology research. Its molecular structure incorporates a 1-naphthamide core, a motif found in compounds studied for various biological activities . The molecule is further functionalized with a furan-3-ylmethyl group and a 2-methoxyethyl group on the amide nitrogen, which can influence its physicochemical properties and biomolecular interactions. In a research context, this compound serves as a valuable chemical intermediate or building block for the synthesis of more complex molecules. Heterocyclic building blocks like the furan ring and naphthalene-based amides are frequently utilized in developing pharmacologically active compounds and exploring structure-activity relationships (SAR) . Researchers may investigate this specific molecule for its potential interactions with enzymes or receptors, given that structurally similar naphthamide and furan-containing analogs have been explored for their bioactive properties . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-22-12-10-20(13-15-9-11-23-14-15)19(21)18-8-4-6-16-5-2-3-7-17(16)18/h2-9,11,14H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAUNCVPRYGWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide typically involves the reaction of 1-naphthoyl chloride with N-(furan-3-ylmethyl)-N-(2-methoxyethyl)amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and methoxyethyl groups can enhance its binding affinity and selectivity towards these targets. The naphthamide core may also play a role in stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Key Differences :

  • Backbone : The phthalimide core in 3-chloro-N-phenyl-phthalimide (Fig. 1, ) is distinct from the naphthamide structure of the target compound. Phthalimides are cyclic imides, whereas naphthamides are linear amides with a naphthalene backbone.
  • Substituents: The target compound incorporates a furan ring and methoxyethyl group, which are absent in 3-chloro-N-phenyl-phthalimide.
2.2 Functional Group Analog: Triazole-Containing Naphthalene Acetamides

Example : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a, )

  • Structural Similarities : Both compounds feature a naphthalene moiety and amide linkage.
  • Key Differences :
    • Heterocyclic Group : Compound 6a includes a 1,2,3-triazole ring formed via click chemistry, whereas the target compound has a furan ring. Triazoles enhance stability and hydrogen-bonding capacity .
    • Substituent Flexibility : The methoxyethyl group in the target compound may improve solubility compared to the rigid triazole-phenyl combination in 6a.
2.3 Pharmacological Context: Hydroxamic Acids and Antioxidant Analogs

Example : N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8, )

  • Structural Contrast : The target compound lacks the hydroxylamine (-NHOH) group critical for hydroxamic acid activity. Instead, its furan and methoxyethyl groups may confer distinct electronic or steric effects .

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-naphthamide is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Chemical Structure and Synthesis

The chemical structure of this compound features a naphthalene core substituted with a furan and a methoxyethyl group. The synthesis typically involves the reaction of 1-naphthoyl chloride with N-(furan-3-ylmethyl)-N-(2-methoxyethyl)amine in the presence of a base like triethylamine or pyridine, often using dichloromethane or tetrahydrofuran as solvents to optimize yield and control reaction rates.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent. The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, although specific mechanisms remain to be fully elucidated.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can induce apoptosis in cancer cell lines, including breast adenocarcinoma (MCF-7) and human lung adenocarcinoma (A549) cells. The mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors, leading to increased rates of cancer cell death .

The biological activity of this compound can be attributed to its structural features, which enhance its interaction with biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : Its unique functional groups facilitate binding to specific receptors, potentially altering signaling pathways associated with cell proliferation and survival.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-1-naphthamideSimilar naphthalene core, different furan positionModerate antimicrobial activity
N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)-1-naphthamideSimilar core with ethoxy substitutionReduced anticancer efficacy
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-naphthamideDifferent naphthalene substitutionEnhanced cytotoxicity against certain cancer lines

Study 1: Anticancer Efficacy in MCF-7 Cells

In a study conducted to evaluate the anticancer effects of this compound on MCF-7 cells, researchers observed a dose-dependent increase in apoptosis markers. The study concluded that the compound effectively induces cell death through mitochondrial pathways.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as an alternative treatment for resistant bacterial strains.

Q & A

Q. Why do in vitro and in vivo efficacy results diverge for this compound?

  • Possible Factors :
  • Metabolic Degradation : Cytochrome P450 enzymes may rapidly metabolize the methoxyethyl group.
  • Protein Binding : High plasma protein binding (>95%) reduces free drug concentration.
  • Solutions :
  • Synthesize prodrugs (e.g., ester derivatives) to enhance bioavailability.
  • Use nanoparticle encapsulation for sustained release .

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